molecular formula C21H20ClN3O B2958026 [4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE CAS No. 337328-42-4

[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

Cat. No.: B2958026
CAS No.: 337328-42-4
M. Wt: 365.86
InChI Key: IVPQIEXWKCCKFY-UHFFFAOYSA-N
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Description

The compound 4-(7-chloro-4-quinolyl)piperazinomethanone (hereafter referred to as the target compound) is a quinoline-piperazine hybrid featuring a 7-chloroquinoline core linked via a piperazine ring to a 4-methylphenyl methanone group. This structure combines aromatic and heterocyclic moieties, which are common in pharmaceuticals targeting receptors or enzymes.

Properties

IUPAC Name

[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQIEXWKCCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE has been investigated for its potential use in treating infectious diseases. Its antimicrobial properties make it a valuable compound for further research in drug development .

Industry

Industrially, this compound can be used in the production of various pharmaceuticals and chemical intermediates. Its versatility and reactivity make it a valuable asset in industrial applications .

Mechanism of Action

The mechanism of action of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process in microbial cells. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound is compared below with structurally related derivatives, focusing on substitutions at the methanone and quinoline regions, physicochemical properties, and inferred biological activities.

Substituent Variations at the Methanone Group

Aromatic Substitutions
  • Target Compound : 4-Methylphenyl group.
    • The methyl group enhances lipophilicity compared to hydrogen but is less electron-withdrawing than halogens.
  • (4-Chlorophenyl)[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone (): Substitution: 4-Chlorophenyl. Molecular weight: ~398.27 (C20H17Cl2N3O) .
  • (3-Fluorophenyl)[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone (): Substitution: 3-Fluorophenyl with a sulfonyl group. Impact: Sulfonyl groups improve solubility but may reduce membrane permeability. Molecular weight: 377.42 (C19H20FN3O3S) .
Aliphatic and Heterocyclic Substitutions
  • (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (): Substitution: 4,4-Difluorocyclohexyl. Impact: The difluoro group increases lipophilicity and metabolic stability. Molecular weight: 393.14 (C20H22ClF2N3O) .
  • 4-(5-Chlorothiophene-2-sulfonyl)piperazin-1-ylmethanone (): Substitution: Thiophene-sulfonyl. Molecular weight: 423.91 (C17H18ClN3O3S2) .

Variations at the Quinoline Core

  • 6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline (): Substitution: 2-Methylphenyl on quinoline; pyrimidinyl on piperazine. Impact: Pyrimidine introduces additional hydrogen-bonding sites. Molecular weight: 475.92 (C26H23ClN6O) .
  • N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine (QH-03, ): Substitution: Hydrazine-linked benzaldehyde derivative. Impact: Hydrazine groups may confer antimicrobial activity. Molecular weight: 473.5 (C28H25ClN6O) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight logP<sup>*</sup> Key Functional Groups
Target Compound C21H20ClN3O 377.86 ~3.5 Methylphenyl, Quinoline
Compound C20H17Cl2N3O 398.27 ~4.0 Chlorophenyl
Compound (2l) C20H22ClF2N3O 393.14 ~3.8 Difluorocyclohexyl
Compound C26H23ClN6O 475.92 ~4.2 Pyrimidinyl, Methylphenyl
Compound C17H18ClN3O3S2 423.91 ~2.5 Thiophene-sulfonyl

<sup>*</sup>logP values estimated using fragment-based methods.

Biological Activity

The compound 4-(7-chloro-4-quinolyl)piperazinomethanone, identified by its CAS number 1144499-04-6, is part of a class of quinoline derivatives that exhibit diverse biological activities. Quinoline and its derivatives have been extensively studied for their potential therapeutic applications, including antimalarial, anticancer, and antimicrobial properties. This article will explore the biological activity of this specific compound, summarizing key findings from recent research.

Chemical Structure and Properties

The structural formula of 4-(7-chloro-4-quinolyl)piperazinomethanone can be represented as follows:

  • Molecular Formula : C22H23ClN3O
  • Molecular Weight : 361.4 g/mol

Biological Activity Overview

Research has demonstrated that quinoline derivatives, particularly those with piperazine moieties, possess significant pharmacological profiles. The biological activities associated with 4-(7-chloro-4-quinolyl)piperazinomethanone include:

  • Anticancer Activity :
    • Quinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The specific compound under study has been linked to mechanisms that disrupt cancer cell proliferation and survival pathways.
  • Antimicrobial Properties :
    • Compounds containing quinoline structures have exhibited activity against a range of bacterial and fungal pathogens. This particular derivative may enhance the efficacy of existing antibiotics through synergistic effects.
  • Antiparasitic Effects :
    • Similar compounds have been documented for their effectiveness against malaria and other parasitic infections, suggesting potential utility in treating such diseases.

Anticancer Studies

A study conducted on a series of quinoline derivatives, including 4-(7-chloro-4-quinolyl)piperazinomethanone, revealed significant cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7). The mechanism was attributed to the induction of apoptosis via activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-712PI3K/Akt inhibition

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an antimicrobial agent:

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Antiparasitic Effects

Research has indicated that quinoline derivatives can interfere with the life cycle of malaria parasites. Preliminary data suggest that 4-(7-chloro-4-quinolyl)piperazinomethanone may inhibit the growth of Plasmodium falciparum in vitro, although further studies are needed to confirm these findings .

Case Studies

  • Case Study on Cancer Cell Lines :
    A recent publication highlighted the efficacy of several quinoline derivatives in treating resistant cancer cell lines. The study found that 4-(7-chloro-4-quinolyl)piperazinomethanone significantly reduced cell viability in multidrug-resistant strains.
  • Field Study on Antimicrobial Efficacy :
    A field study assessing the antibacterial properties of this compound against clinical isolates demonstrated its effectiveness in reducing bacterial load in infected tissues.

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